

# 4-Chloro-3-nitrobenzamide physical and chemical properties

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## Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzamide

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An In-depth Technical Guide to **4-Chloro-3-nitrobenzamide** for Drug Development Professionals

## Abstract

**4-Chloro-3-nitrobenzamide** is a pivotal chemical intermediate whose structural features—a substituted benzene ring with chloro, nitro, and amide functional groups—make it a versatile scaffold in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and critical applications, particularly in the realm of drug discovery and development. By serving as a foundational building block, **4-Chloro-3-nitrobenzamide** enables the generation of diverse molecular libraries, facilitating the exploration of new therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to effectively utilize this compound in pharmaceutical research and manufacturing.

## Physicochemical Properties

**4-Chloro-3-nitrobenzamide** is typically an off-white to pale yellow crystalline powder.<sup>[1]</sup> Its core structure consists of a benzamide moiety substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. These functional groups dictate its reactivity and physical characteristics.

A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub>	[2][3]
Molecular Weight	200.58 g/mol	[2][3]
CAS Number	16588-06-0	[2][3]
Appearance	White to Yellow to Green powder/crystal	[1][2][4]
Melting Point	148-150 °C	[2][5]
Boiling Point (Predicted)	315.6 ± 27.0 °C	[2][5]
Density (Predicted)	1.520 ± 0.06 g/cm <sup>3</sup>	[2][5]
pKa (Predicted)	14.58 ± 0.50	[2][5]
Solubility	Soluble in organic solvents like methanol and ethanol; very slightly soluble in water.	[6]

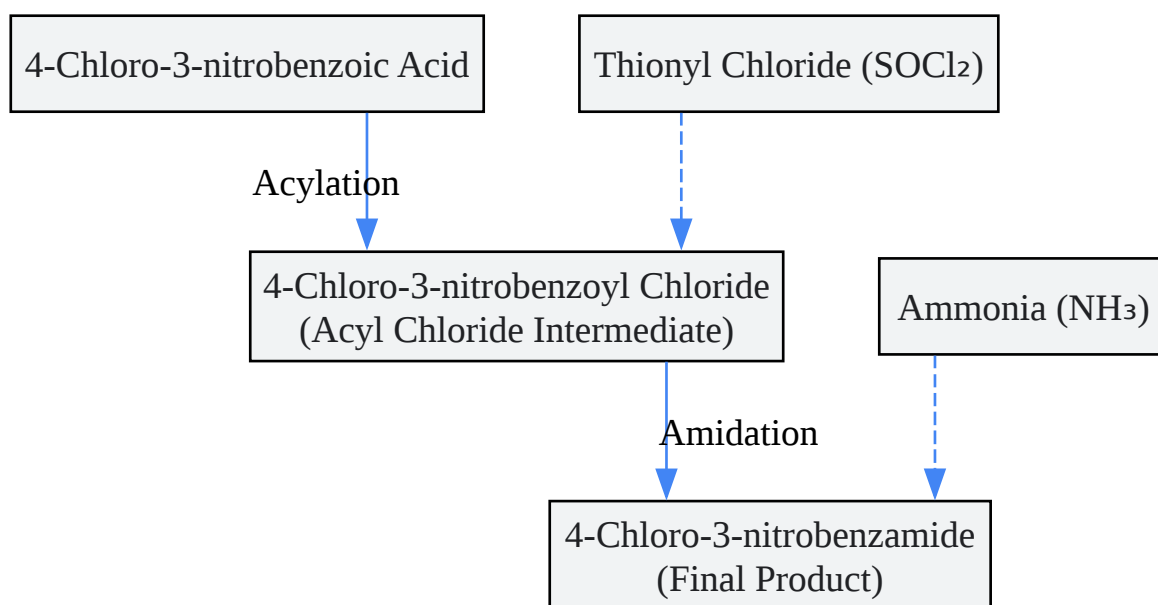
## Synthesis and Reactivity

The strategic placement of the chloro, nitro, and amide groups on the benzene ring makes **4-Chloro-3-nitrobenzamide** a valuable intermediate. Its synthesis is well-established, and its functional groups offer multiple handles for subsequent chemical transformations.

### Primary Synthesis Route

The most common laboratory and industrial synthesis involves the conversion of 4-chloro-3-nitrobenzoic acid. This two-step process begins with the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride, followed by amidation.

A research-level preparation involves suspending 4-chloro-3-nitrobenzoic acid in thionyl chloride and heating the mixture to reflux, which yields the acyl chloride intermediate.[7] This intermediate is then carefully reacted with ammonia (often in the form of ice-cold ammonia water) to produce the final **4-Chloro-3-nitrobenzamide** product.[7]



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Caption: General synthesis workflow for **4-Chloro-3-nitrobenzamide**.

## Chemical Reactivity

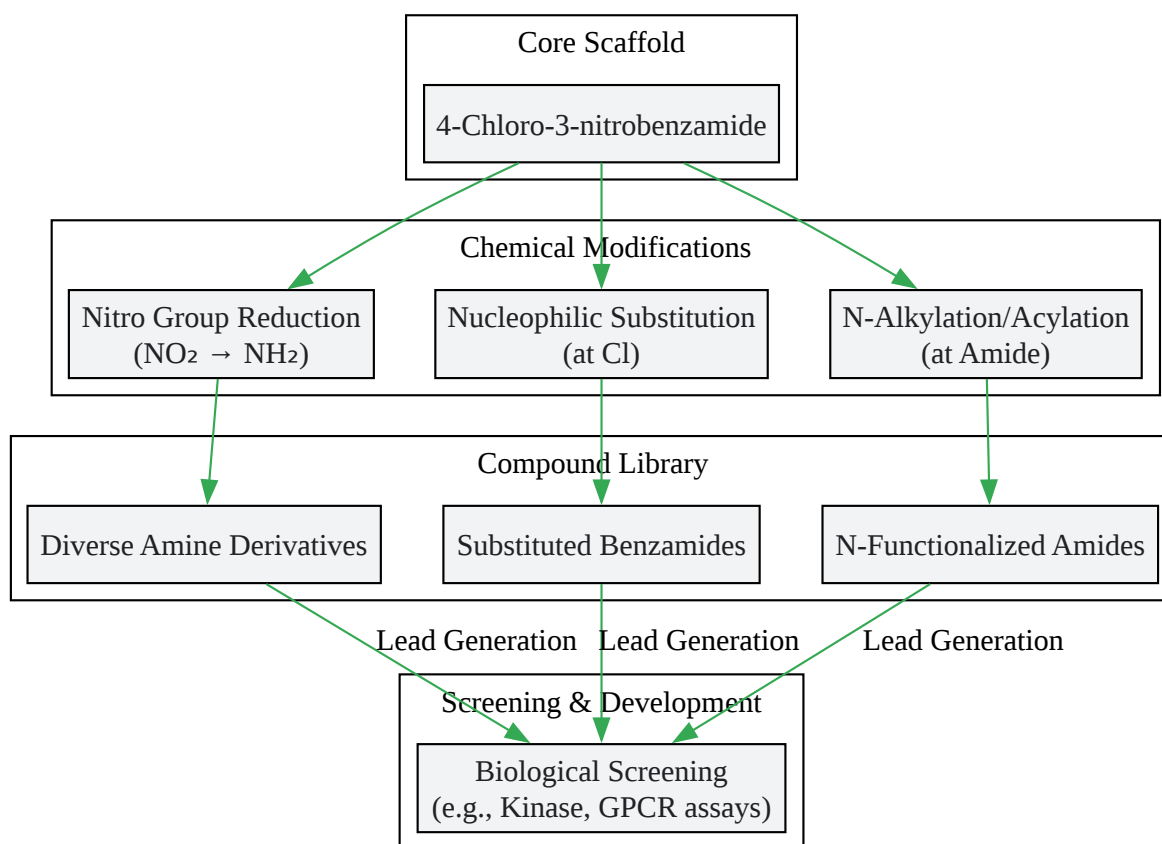
The reactivity of **4-Chloro-3-nitrobenzamide** is governed by its three primary functional groups:

- **Nitro Group:** The electron-withdrawing nitro group can be reduced to an amine. This transformation is fundamental in drug synthesis, as the resulting amino group can be further functionalized to introduce diverse substituents or to form heterocyclic rings.
- **Chloro Group:** The chlorine atom is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the strongly electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, expanding molecular diversity.
- **Amide Group:** The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons can be deprotonated and the nitrogen atom can be alkylated or acylated to create N-substituted derivatives.

## Applications in Drug Development

**4-Chloro-3-nitrobenzamide** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of a wide array of APIs.[8] Its utility stems from its pre-functionalized structure, which allows for efficient and modular construction of more complex molecules.[1][8]

The nitro group, in particular, is a versatile functional group in drug design.[9] Its presence can influence the pharmacokinetic properties of a molecule and, upon reduction to an amine, provides a key point for diversification.[10] This makes the scaffold ideal for generating compound libraries for high-throughput screening in drug discovery campaigns.



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Caption: Role of **4-Chloro-3-nitrobenzamide** as a scaffold in drug discovery.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[8] For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide utilizes a related starting material, 4-chloro-3-nitrobenzoic acid, highlighting the importance of this substitution pattern in building more complex molecules.[11]

## Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol details a representative laboratory-scale synthesis of **4-Chloro-3-nitrobenzamide**. The causality behind this two-step approach is efficiency; converting the carboxylic acid to a highly reactive acyl chloride ensures a rapid and high-yielding subsequent amidation reaction.

Materials:

- 4-Chloro-3-nitrobenzoic acid (1.0 eq)
- Thionyl chloride ( $\text{SOCl}_2$ ) (5-10 eq, used as reagent and solvent)
- Ice-cold concentrated ammonium hydroxide solution
- Deionized water
- Methanol (for recrystallization)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
- Buchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- Acyl Chloride Formation:

- In a fume hood, place 4-chloro-3-nitrobenzoic acid (e.g., 20.1 g, 0.1 mol) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Carefully add an excess of thionyl chloride (e.g., 50 mL).
- Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.<sup>[7]</sup>
- After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield a crude oily or solid residue of 4-chloro-3-nitrobenzoyl chloride.<sup>[7]</sup>
- Amidation:
  - Prepare a beaker with ice-cold concentrated ammonium hydroxide solution.
  - Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride residue to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic; maintain the temperature with an ice bath.
  - A precipitate of **4-Chloro-3-nitrobenzamide** will form immediately.
  - Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
- Purification:
  - Collect the solid product by vacuum filtration using a Buchner funnel.
  - Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.<sup>[7]</sup>
  - For further purification, recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure crystals of **4-Chloro-3-nitrobenzamide**.<sup>[7]</sup>
  - Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

## Safety and Handling

**4-Chloro-3-nitrobenzamide** is an irritant and requires careful handling in a laboratory setting.

- Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][12] It may also cause an allergic skin reaction.[3]
- Handling Precautions:
  - Use only in a well-ventilated area, preferably a chemical fume hood.[13][14]
  - Avoid breathing dust.[14][15]
  - Avoid contact with skin, eyes, and clothing.[13]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][13]
- First Aid Measures:
  - If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4]
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
  - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][13]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents and strong bases.[14]

## Conclusion

**4-Chloro-3-nitrobenzamide** is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutic agents and other advanced chemical products.

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